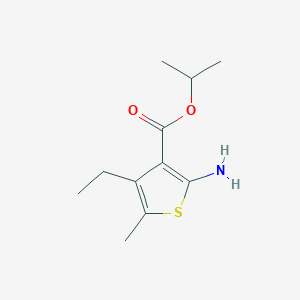

Isopropyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Isopropyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate is a synthetic organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur in the presence of a base.

Introduction of Substituents: The ethyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides.

Amination: The amino group can be introduced via nucleophilic substitution reactions using ammonia or amines.

Esterification: The carboxylic acid group is esterified with isopropanol in the presence of an acid catalyst to form the isopropyl ester.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the ester, converting it to an alcohol.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines or alkoxides can be used in the presence of a suitable leaving group.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted thiophenes depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Isopropyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate has been investigated for its potential therapeutic effects, particularly as an inhibitor in cancer treatment. Its structure allows it to interact with specific biological targets, leading to the development of novel drugs.

Anticancer Properties

Recent studies have highlighted the compound's ability to inhibit the kinesin HSET (KIFC1), which is crucial for cancer cell division. Inhibition of this protein leads to the formation of multipolar spindles in centrosome-amplified cancer cells, ultimately resulting in cell death. This mechanism was demonstrated through high-throughput screening, revealing micromolar inhibitory concentrations and further development into more potent compounds with nanomolar activity against KIFC1 .

Synthesis of Probes for Target Engagement

The compound has also been utilized in creating cellular target engagement probes. These probes are essential for studying protein interactions within living cells and can be tagged with fluorescent markers for visualization. The synthesis process involves linking the compound to various moieties that enhance solubility and target specificity .

Chemical Synthesis and Development

The synthesis of this compound has been optimized to improve yield and purity. Processes involving the formation of hydrochloride salts have been developed to facilitate further reactions while minimizing toxic by-products .

Improved Synthetic Methods

Recent patents have outlined improved methods for synthesizing this compound, focusing on reducing the number of reaction steps and avoiding hazardous reagents like potassium cyanide. These methods emphasize the importance of process economy and safety in pharmaceutical manufacturing .

Data Tables

The following table summarizes key findings related to the applications and properties of this compound:

Case Study 1: Kinesin Inhibition in Cancer Treatment

A study published in early 2023 demonstrated that derivatives of this compound showed significant inhibitory effects on KIFC1, leading to increased apoptosis in cancer cell lines. The research highlighted how structural modifications could enhance potency and selectivity, paving the way for new cancer therapies .

Case Study 2: Synthesis Optimization

Research conducted on the synthesis of this compound revealed a novel approach that reduced reaction time by 50% while maintaining high purity levels (>99%). The method involved using alternative solvents and catalysts that are less harmful than traditional reagents, showcasing a shift towards greener chemistry practices in pharmaceutical development .

Wirkmechanismus

The mechanism of action of Isopropyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino group and the ester functionality allows for hydrogen bonding and electrostatic interactions with target molecules, influencing their function.

Vergleich Mit ähnlichen Verbindungen

- Ethyl 2-amino-4-methylthiophene-3-carboxylate

- Methyl 2-amino-4-ethylthiophene-3-carboxylate

- Isopropyl 2-amino-4-methylthiophene-3-carboxylate

Comparison:

- Ethyl 2-amino-4-methylthiophene-3-carboxylate: Similar structure but with an ethyl ester instead of an isopropyl ester. This difference can affect the compound’s solubility and reactivity.

- Methyl 2-amino-4-ethylthiophene-3-carboxylate: Similar structure but with a methyl ester. The smaller ester group may lead to different steric interactions and reactivity.

- Isopropyl 2-amino-4-methylthiophene-3-carboxylate: Similar structure but with a different alkyl substituent on the thiophene ring. This can influence the compound’s electronic properties and reactivity.

Isopropyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate stands out due to its unique combination of substituents, which can impart specific chemical and biological properties, making it a valuable compound for research and industrial applications.

Biologische Aktivität

Isopropyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate is a chemical compound with significant biological activity, particularly as an inhibitor of cytochrome P450 enzymes. This article explores its biological properties, potential applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C11H17NO2S and a molecular weight of 227.32 g/mol. It features a thiophene ring, which contributes to its pharmacological properties. The presence of an amino group, ethyl group, and methyl group enhances its reactivity and interaction with biological targets.

Cytochrome P450 Inhibition

Research indicates that this compound acts as an inhibitor of specific cytochrome P450 enzymes, notably CYP1A2 and CYP2C19. These enzymes are crucial in drug metabolism, and their modulation can significantly affect the pharmacokinetics of various drugs.

Table 1: Inhibition Potency Against Cytochrome P450 Enzymes

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| CYP1A2 | Competitive | TBD |

| CYP2C19 | Non-competitive | TBD |

(TBD = To Be Determined)

Interaction Studies

Studies have shown that this compound interacts with various biological molecules, influencing enzyme activity and potentially modulating metabolic pathways. The inhibition of cytochrome P450 enzymes suggests that it may alter drug metabolism, which is critical for understanding its therapeutic potential.

Case Study 1: Antiparasitic Activity

In a study focusing on anti-Trypanosoma cruzi activity, derivatives of thiophene compounds were synthesized and evaluated for their cytotoxic effects against the J774 macrophage cell line. The results indicated that certain structural modifications could enhance the activity against T. cruzi, suggesting that this compound could be explored further for its antiparasitic properties .

Table 2: Activity Against T. cruzi

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| Benznidazole (control) | 1.17 | Positive Control |

| Isopropyl derivative | TBD | Antiparasitic |

(TBD = To Be Determined)

Synthesis and Applications

This compound can be synthesized through several methods that maintain structural integrity while allowing for efficient production. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive compounds.

Eigenschaften

IUPAC Name |

propan-2-yl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2S/c1-5-8-7(4)15-10(12)9(8)11(13)14-6(2)3/h6H,5,12H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSBAKYOLBSFUPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=C1C(=O)OC(C)C)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.